Regioisomeric Purity Advantage: N1‑tert‑Butyl vs. C4‑tert‑Butyl Substitution Defines Steric and Electronic Profile
1‑tert‑Butyl‑1H‑imidazol‑2‑amine hydrochloride (CAS 2251053‑40‑2) bears the tert‑butyl group exclusively on the N1 nitrogen, whereas the commercially common alternative 4‑tert‑butyl‑1H‑imidazol‑2‑amine hydrochloride (CAS 1384100‑95‑1) carries the same group on the C4 carbon of the imidazole ring. This regioisomeric difference produces distinct predicted electronic properties: the N1‑substituted free base has a predicted pKa of 8.73 ± 0.50 , while the C4‑substituted analog exhibits a predicted pKa of approximately 9.5–10.0 (class‑level imidazole C‑substitution effect) . The 0.8–1.3 log unit difference in basicity can alter protonation state under physiological or catalytic conditions, directly impacting hydrogen‑bonding capacity and metal‑coordination behaviour [1].
| Evidence Dimension | Predicted pKa (free base form) as a proxy for electronic differentiation |
|---|---|
| Target Compound Data | pKa = 8.73 ± 0.50 (predicted, free base CAS 1098068‑80‑4) |
| Comparator Or Baseline | 4‑tert‑Butyl‑1H‑imidazol‑2‑amine (free base, CAS 82560‑19‑8): pKa estimated at ∼9.5–10.0 (class‑level inference for C4‑alkyl‑imidazoles) |
| Quantified Difference | ΔpKa ≈ 0.8–1.3 log units (weaker base for N1‑substituted isomer) |
| Conditions | Predicted values from ACD/Labs or analogous computational methods; experimental confirmation not located in permitted sources |
Why This Matters
A difference of ∼1 pKa unit corresponds to a 10‑fold difference in protonation equilibrium, which can determine whether the compound acts as a neutral nucleophile or a protonated salt in key synthetic steps such as Buchwald–Hartwig aminations or reductive aminations.
- [1] Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: 2010; Chapter 16 (Imidazoles). (Representative textbook source for imidazole protonation behaviour.) View Source
